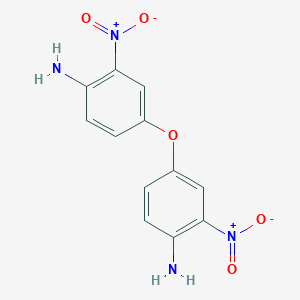

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline is a useful research compound. Its molecular formula is C12H10N4O5 and its molecular weight is 290.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Determination of Toxic Azo Dye Metabolites

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline and similar compounds play a critical role in identifying toxic substances resulting from the metabolic activation of azo compounds and aromatic amines, frequently used in textile dyes like Disperse Orange 3. The use of liquid chromatography/electrochemistry (LCEC) allows for the precise determination of toxic metabolites such as 4-nitroaniline, 2-amino-5-nitrophenol, and N-hydroxy-4-nitroaniline directly from incubation samples, without the need for prior extraction or concentration steps. This method is essential in understanding the toxicological impact of these substances and their metabolites (Radzik, Brodbelt, & Kissinger, 1984).

Role in Environmental Bioremediation

A novel 4-NP degradation gene cluster from Rhodococcus opacus SAO101 was identified, which is significant in the context of environmental contamination by p-Nitrophenol (4-NP), primarily used in the production of medicines and pesticides. This cluster plays a crucial role in the biodegradation of 4-NP, indicating potential applications in bioremediation and the reduction of environmental pollution (Kitagawa, Kimura, & Kamagata, 2004).

Metabolic Studies and Drug Development

The compound's metabolites and their formation process have been a subject of study, providing crucial insights into drug metabolism and the potential development of new pharmaceuticals. Understanding the metabolic pathways of substances like 4-nitroaniline is vital for drug safety and efficacy, as well as for the development of novel therapeutic agents (Anderson, Mays, Mitchum, & Hinson, 1984).

Synthesis of Complex Organic Compounds

The synthesis of complex organic structures like Pyrrolo[4,3,2-de]quinolines from 2-Amino-4-nitrophenol demonstrates the compound's importance in facilitating intricate chemical transformations. This process contributes significantly to the field of organic chemistry, enabling the creation of complex molecules with potential applications in various domains, including pharmaceuticals and material sciences (Roberts, Joule, Bros, & Álvarez, 1997).

Propriétés

IUPAC Name |

4-(4-amino-3-nitrophenoxy)-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c13-9-3-1-7(5-11(9)15(17)18)21-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUDSFHDZIXLGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299858 |

Source

|

| Record name | 4,4'-oxybis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3273-78-7 |

Source

|

| Record name | MLS002920192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-oxybis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)

![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)